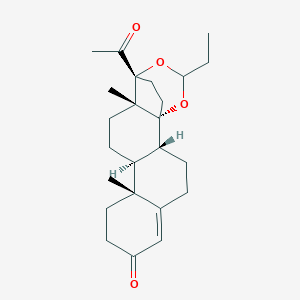

![molecular formula C6H11N3S B122131 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine CAS No. 142313-55-1](/img/structure/B122131.png)

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

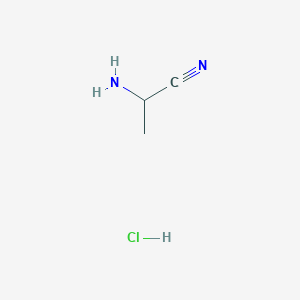

“2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine” is a chemical compound with the empirical formula C6H12ClN3S and a molecular weight of 193.70 . It is a solid substance .

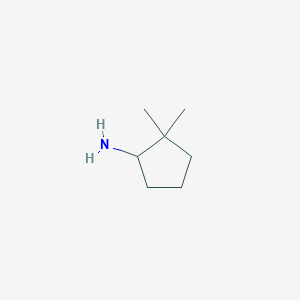

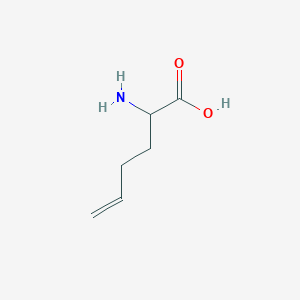

Molecular Structure Analysis

The molecular structure of “2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine” can be represented by the SMILES stringNCCSC1=NC=CN1C . This indicates that the compound contains a sulfur atom bonded to a carbon atom, which is in turn bonded to an imidazole ring. Physical And Chemical Properties Analysis

“2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine” is a solid substance . It has an empirical formula of C6H12ClN3S and a molecular weight of 193.70 .Scientific Research Applications

Therapeutic Potential

Imidazole derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-tubercular Activity

Some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Synthesis of Carbonyl Compounds

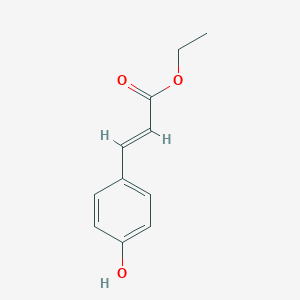

(1-methyl-1H-imidazol-2-yl)methanol derivatives, which include “2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine”, can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole . These derivatives can be converted into carbonyl compounds via the corresponding quaternary salts .

Active Acyl Species

1-Acyl-1H-imidazoles have been widely applied in organic synthesis as an important active acyl species . 2-acyl-1-methyl-1H-imidazoles have been little studied in regard to synthesis or their synthetic applications .

Masked Form of Carbonyl Group

The (1-methyl-1H-imidazol-2-yl)methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Conversion into Carbonyl Compounds

(1-methyl-1H-imidazol-2-yl)methanol derivatives can be converted into carbonyl compounds by making use of the imidazolium group as a leaving group .

Mechanism of Action

Target of Action

It’s known that imidazole derivatives have a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Imidazole derivatives are known to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, which allows them to form two equivalent tautomeric forms . This characteristic might influence their interaction with biological targets.

Biochemical Pathways

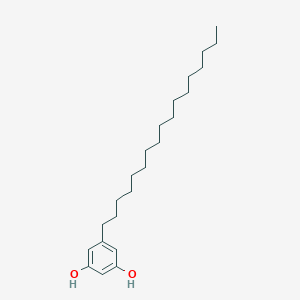

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures, suggesting that it may interact with various biochemical pathways .

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

properties

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUQTALDNNAJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407109 |

Source

|

| Record name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142313-55-1 |

Source

|

| Record name | 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)

![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)